1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 1-position and a hydroxyl group at the 6-position. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have different pharmacological properties .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: It affects dopamine metabolism, which is crucial for its neuroprotective properties.
Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups, resulting in different pharmacological properties.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group, leading to variations in biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTCKKHZWWAOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439175 | |
Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61562-93-4 | |
Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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